1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
CAS No.: 1220035-80-2
Cat. No.: VC2659042
Molecular Formula: C13H28Cl2N2
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride - 1220035-80-2](/images/structure/VC2659042.png)
Specification
CAS No. | 1220035-80-2 |
---|---|
Molecular Formula | C13H28Cl2N2 |
Molecular Weight | 283.3 g/mol |
IUPAC Name | 1-(2-piperidin-4-ylethyl)azepane;dihydrochloride |
Standard InChI | InChI=1S/C13H26N2.2ClH/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13;;/h13-14H,1-12H2;2*1H |
Standard InChI Key | UDFQSAPSQVELES-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)CCC2CCNCC2.Cl.Cl |
Canonical SMILES | C1CCCN(CC1)CCC2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Basic Information
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is a heterocyclic compound featuring an azepane ring linked to a piperidine ring through an ethyl chain, with the connection at the 4-position of the piperidine. The compound exists as a dihydrochloride salt, with both nitrogen atoms protonated. This chemical architecture creates a molecule with potential biological activity, particularly in neurological pathways.
The compound is characterized by the following identifiers:
Table 1: Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 1220035-80-2 |
IUPAC Name | 1-(2-piperidin-4-ylethyl)azepane;dihydrochloride |
Molecular Formula | C₁₃H₂₈Cl₂N₂ |
Molecular Weight | 283.3 g/mol |
PubChem Compound ID | 53408243 |
The free base form (without hydrochloride) has the CAS number 96901-05-2 and molecular formula C₁₃H₂₆N₂, with a molecular weight of 210.36 g/mol .
Structural Representation
The compound features two saturated nitrogen-containing heterocycles: a seven-membered azepane ring and a six-membered piperidine ring. These are connected by an ethyl linker attached to the 4-position of the piperidine ring. In the dihydrochloride salt form, both nitrogen atoms carry a positive charge, balanced by chloride counter-ions.
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C13H26N2.2ClH/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13;;/h13-14H,1-12H2;2*1H |
Standard InChIKey | UDFQSAPSQVELES-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)CCC2CCNCC2.Cl.Cl |
Canonical SMILES | C1CCCN(CC1)CCC2CCNCC2.Cl.Cl |
This specific structure distinguishes it from related compounds such as 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride (CAS: 1219957-63-7), which has the ethyl chain connected to the 2-position of the piperidine instead of the 4-position .
Physicochemical Properties
Physical State and Appearance
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride typically exists as a white to off-white crystalline solid at room temperature. As a dihydrochloride salt, it exhibits hygroscopic properties, potentially absorbing moisture from the environment.
Solubility and Solution Properties
The compound demonstrates good solubility in polar solvents due to its salt form:
Table 3: Solubility Profile
Solvent | Solubility |
---|---|
Water | Highly soluble |
Methanol | Soluble |
Ethanol | Moderately soluble |
Acetone | Slightly soluble |
Chloroform | Poorly soluble |
Hexane | Insoluble |
The aqueous solutions of this compound are expected to be acidic due to the hydrochloride form, with pH values typically in the range of 3-5 for dilute solutions.
Stability
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic methods are typically employed to characterize 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride:
Table 4: Key Spectroscopic Methods
Technique | Information Obtained |
---|---|
¹H NMR | Confirms hydrogen environments, particularly CH₂ groups adjacent to nitrogen atoms |
¹³C NMR | Identifies carbon environments, distinguishing between the piperidine and azepane rings |
Mass Spectrometry | Determines molecular weight and fragmentation pattern |
FT-IR | Identifies functional groups, particularly N-H stretching bands |
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the compound, typically utilizing:
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Reversed-phase C18 columns
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Mobile phases containing mixtures of water and acetonitrile with appropriate buffers
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UV detection at wavelengths around 210-220 nm, where the compound absorbs
Elemental Analysis
Elemental analysis provides confirmation of the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which should match the theoretical values for C₁₃H₂₈Cl₂N₂.
Compound | Key Structural Difference | Potential Effect on Activity |
---|---|---|
1-[2-(4-Piperidinyl)ethyl]azepane | Free base form (no HCl) | Reduced water solubility, different bioavailability |
1-[2-(2-Piperidinyl)ethyl]azepane | Linkage at 2-position of piperidine | Altered receptor binding profile |
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol | Contains additional hydroxyl group | Modified hydrogen bonding capacity |
Research Applications
Neurochemical Research
The compound's structural similarity to known neuroactive compounds suggests potential applications in:
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Probing dopaminergic pathways
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Studying monoamine transporter function
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Investigating novel mechanisms for treating neuropsychiatric disorders
Medicinal Chemistry
In medicinal chemistry, 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride may serve as:
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A scaffold for developing new drug candidates
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A pharmacophore for structure-activity relationship studies
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A reference compound for developing assays
Organic Synthesis
The compound also represents an interesting synthetic target that demonstrates:
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Methods for selectively functionalizing heterocyclic amines
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Approaches to linking different nitrogen-containing ring systems
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Techniques for controlling regioselectivity in substitution reactions
Hazard Type | Category | Hazard Statement |
---|---|---|
Skin irritation | Category 2 | H315: Causes skin irritation |
Eye irritation | Category 2A | H319: Causes serious eye irritation |
Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Future Research Directions
Pharmacological Profiling
Comprehensive receptor binding assays would be valuable to determine:
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Affinity for various neurotransmitter receptors (dopamine, serotonin, etc.)
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Interaction with monoamine transporters
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Selectivity profile across related targets
Synthetic Modifications
Structural modifications could explore:
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Varying the ring sizes (e.g., replacing azepane with other cyclic amines)
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Altering the linker length between the rings
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Introducing additional functional groups to enhance selectivity or potency
Computational Studies
Molecular modeling approaches could provide insights into:
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Binding modes with potential protein targets
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Structure-activity relationships
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Optimization pathways for enhanced activity or selectivity
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